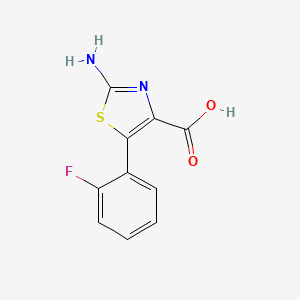

2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2S/c11-6-4-2-1-3-5(6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHSZEZYDZWQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of α-Bromoketone Precursor

The α-bromoketone intermediate, ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate , is synthesized via bromination of ethyl 3-(2-fluorophenyl)-3-oxopropanoate using hydrobromic acid (HBr) or $$N$$-bromosuccinimide (NBS). Key parameters include:

Cyclization with Thiourea

The α-bromoketone reacts with thiourea in ethanol under reflux (78°C, 6–8 hours), forming the thiazole ring. The amino group at position 2 originates from thiourea, while the 2-fluorophenyl and carboxylic acid groups derive from the α-bromoketone.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester at position 4 is hydrolyzed using 2M NaOH at 60°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.

- Purity : >95% after recrystallization (ethanol/water)

- Overall Yield : 50–60%.

Solid-Phase Synthesis Inspired by Phosphorus Pentachloride-Mediated Cyclization

A solvent-free, solid-phase method adapted from thiadiazole synthesis (Patent CN103936691A) offers an alternative route:

Reaction Setup

Alkaline Workup

The crude product is treated with 10% NaHCO₃ to pH 8.0–8.2, precipitating the thiazole-carboxylic acid.

- Advantages :

Oxidative Cyclization Using DDQ

The Gewald-like oxidative cyclization, reported for thieno[3,2-d]thiazoles, is modifiable for fluorophenyl-substituted thiazoles:

Thiourea Intermediate Formation

Ester Hydrolysis

The methyl ester is hydrolyzed using LiOH in tetrahydrofuran (THF)/water (3:1) at 50°C for 3 hours.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Hantzsch Synthesis | Reflux, ethanol | 50–60 | >95 | Well-established, scalable |

| Solid-Phase | Room temperature | 80–85 | >90 | Solvent-free, rapid |

| Oxidative Cyclization | DDQ, 25°C | 70–75 | >92 | Mild conditions, avoids halogens |

Optimization Strategies and Challenges

Regioselectivity Control

Positioning the 2-fluorophenyl group at C5 requires precise precursor design. NMR spectroscopy confirms regiochemistry via coupling patterns (e.g., $$^1$$H NMR: singlet for C4-H in thiazole).

Purification Techniques

Scale-Up Considerations

The solid-phase method is preferable for industrial production due to minimal solvent use and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole moieties exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiazole could inhibit bacterial growth effectively. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity against pathogens .

Anticancer Properties

Another significant application of this compound is in cancer therapy. A case study published in Cancer Letters indicated that thiazole derivatives could induce apoptosis in cancer cells. The compound's ability to interact with specific cellular targets makes it a candidate for further development as an anticancer agent .

Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. A study in Polymer Science reported that adding thiazole compounds improves the thermal degradation temperature and enhances the mechanical strength of polymers .

Sensor Development

Thiazole-based compounds have also been investigated for their potential use in sensors due to their electronic properties. Research indicates that these compounds can act as effective chemosensors for detecting metal ions due to their ability to form stable complexes .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid: Lacks the fluorine substitution, which may affect its biological activity.

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid: Has the fluorine atom in a different position on the phenyl ring, potentially altering its properties.

2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved pharmacokinetic properties compared to its analogs .

Actividad Biológica

2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid, identified by its CAS number 923106-15-4, is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₇FN₂O₂S

- Molecular Weight : 238.24 g/mol

- Structure : The compound features a thiazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its interactions with different biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiazole compounds can inhibit cell proliferation with IC50 values ranging from low micromolar to sub-micromolar concentrations. The presence of electron-withdrawing groups like fluorine enhances the cytotoxic potential by increasing the lipophilicity and reactivity of the compound .

Table 1: Cytotoxicity of Thiazole Derivatives

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tumor Growth : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.

- Antimicrobial Properties : Some studies suggest that thiazole derivatives possess antimicrobial activity against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in tumor metabolism and proliferation, although specific targets remain to be fully elucidated.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical settings:

- Study on Lung Cancer Cell Lines : A study demonstrated that this compound inhibited the proliferation of A549 lung cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics .

- Comparative Analysis with Other Thiazoles : Comparative studies showed that the introduction of fluorine at the para position on the phenyl ring increased cytotoxicity compared to its non-fluorinated analogs .

Q & A

Q. How can crystallographic data guide the design of analogs with enhanced target binding?

- Methodological Answer : Co-crystallize the compound with its target (e.g., tubulin) using vapor diffusion. Analyze electron density maps (2.0 Å resolution) to identify key interactions (e.g., hydrogen bonds with Thr179). Design analogs with halogen bonding (e.g., chloro substituents) using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.